

The Rising Therapeutic Potential of 4-Hydroxypiperidin-2-one Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (R)-4-Hydroxy-piperidin-2-one

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For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, with a focus on their anticancer, antiviral, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field.

Anticancer Activity

Derivatives of 4-hydroxypiperidin-2-one have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

Compound Class	Derivative	Cancer Cell Line	IC50 (μM)	Reference
Piperidine	Compound P1	MCF-7 (Breast)	15.94	[1]
HCT116 (Colon)	22.12	[1]		
NCI-H460 (Lung)	18.50	[1]		
Compound P2	MCF-7 (Breast)	24.68	[1]	
HCT116 (Colon)	31.45	[1]		
NCI-H460 (Lung)	28.76	[1]		
Furfurylidene 4-piperidone	Compound 2a	EAC in mice	-	[2]
Compound 2d	Molt-4 (Leukemia)	Significant	[2]	
EAC in mice	-	[2]		
Compound 3d	Molt-4 (Leukemia)	Significant	[2]	

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1]

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5×10^3 cells/well and incubated for 24 hours.
- **Compound Treatment:** The cells are then treated with various concentrations of the 4-hydroxypiperidin-2-one derivatives and incubated for another 48 hours.[1]
- **MTT Addition:** After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

- **Formazan Solubilization:** The medium is removed, and 150 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[1]



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MTT Assay Workflow for determining cytotoxicity.

Antiviral Activity

The piperidine scaffold is a key component in various antiviral drugs.[3] Derivatives of 4-hydroxypiperidin-2-one have been investigated for their potential to inhibit the replication of a range of viruses, including influenza and coronaviruses.

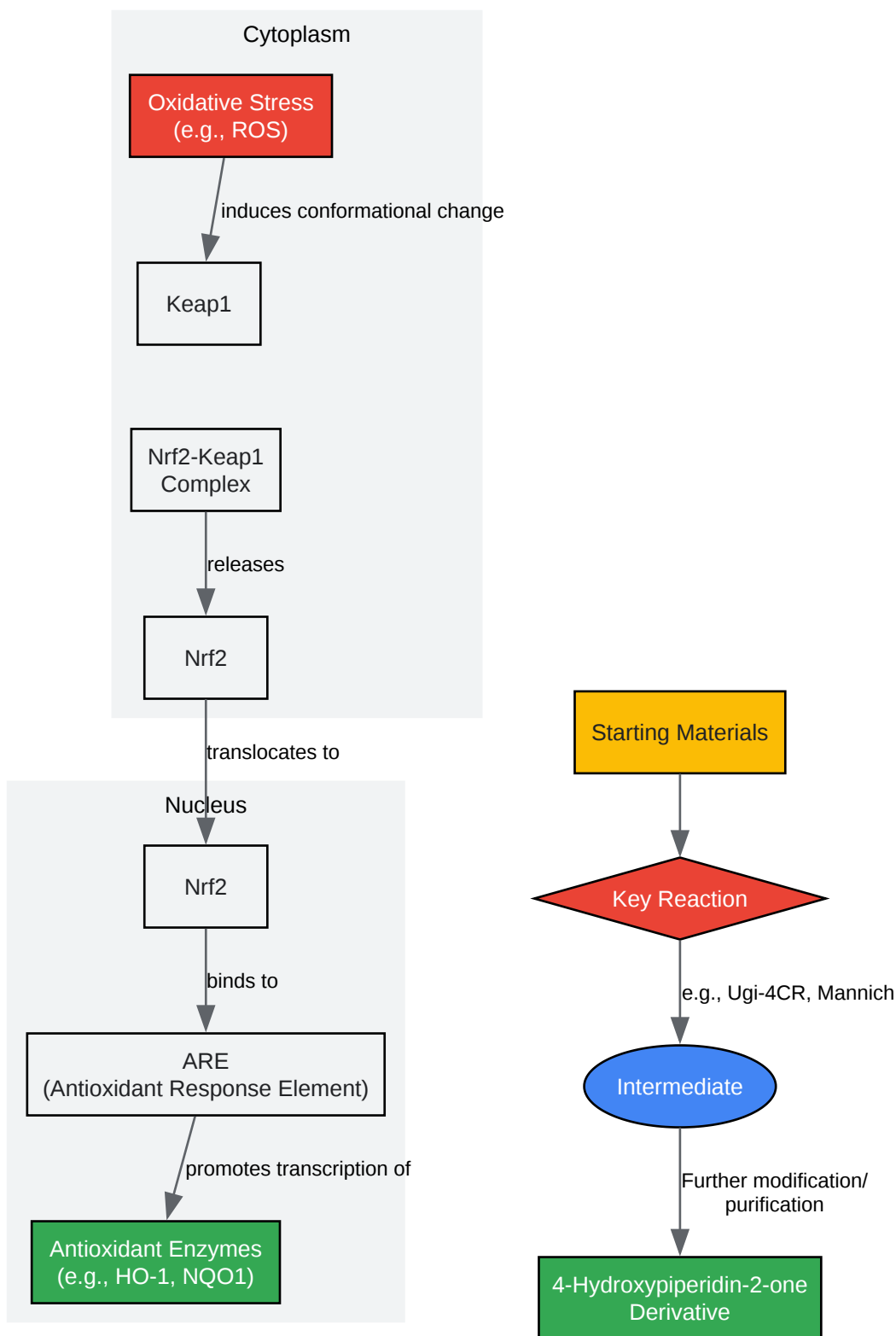
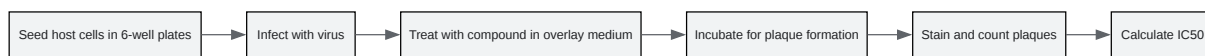
Quantitative Antiviral Data

Compound	Virus	Cell Line	Activity	Reference
1,4,4-trisubstituted piperidines	Human coronavirus 229E	-	Micromolar activity	[4]
SARS-CoV-2	-	Micromolar activity	[4]	
N-(4-hydroxyphenyl) retinamide (4-HPR)	Zika virus (ZIKV)	Mammalian cells	Potent inhibition	[5]
Dengue virus 2 (DV2)	-	Inhibition	[5]	

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that reduces the formation of viral plaques by 50% (IC50).

- **Cell Seeding:** Confluent monolayers of host cells are prepared in 6-well plates.
- **Virus Infection:** Cells are infected with a known dilution of the virus for 1-2 hours.
- **Compound Treatment:** The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
- **Incubation:** The plates are incubated for a period that allows for plaque formation (typically 2-4 days).
- **Plaque Visualization:** The cell monolayer is stained with a vital stain (e.g., crystal violet), and the plaques are counted.
- **IC50 Calculation:** The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.



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